molecular formula C21H48BN3O3 B15348455 Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate CAS No. 94266-00-9

Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate

Cat. No.: B15348455
CAS No.: 94266-00-9
M. Wt: 401.4 g/mol
InChI Key: ZOMVQCXUYPVEPS-UHFFFAOYSA-N
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Description

Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate is a boron-containing compound characterized by a central boron atom esterified with three 3-(dimethylamino)-2,2-dimethylpropyl groups. This structure imparts unique steric and electronic properties due to the bulky neopentyl (2,2-dimethylpropyl) backbone and tertiary dimethylamino (-N(CH₃)₂) substituents.

Key structural features:

  • Borate core: The boron atom forms three B–O bonds with the alkoxy groups.
  • Substituents: Each 3-(dimethylamino)-2,2-dimethylpropyl group introduces steric hindrance and basicity from the dimethylamino moiety.
  • Molecular weight: Estimated to exceed 400 g/mol based on similar compounds (e.g., triisopropyl borate: 188.07 g/mol ).

Potential applications include use as a Lewis acid catalyst, ligand in coordination chemistry, or intermediate in pharmaceutical synthesis, leveraging its amino groups for solubility and reactivity .

Properties

CAS No.

94266-00-9

Molecular Formula

C21H48BN3O3

Molecular Weight

401.4 g/mol

IUPAC Name

tris[3-(dimethylamino)-2,2-dimethylpropyl] borate

InChI

InChI=1S/C21H48BN3O3/c1-19(2,13-23(7)8)16-26-22(27-17-20(3,4)14-24(9)10)28-18-21(5,6)15-25(11)12/h13-18H2,1-12H3

InChI Key

ZOMVQCXUYPVEPS-UHFFFAOYSA-N

Canonical SMILES

B(OCC(C)(C)CN(C)C)(OCC(C)(C)CN(C)C)OCC(C)(C)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate typically involves the reaction of boron trihalides with 3-(dimethylamino)-2,2-dimethylpropyl lithium or Grignard reagents. The general reaction can be represented as follows:

BX3+3LiC6H4N(CH3)2B[C6H4N(CH3)2]3+3LiXBX_3 + 3 \text{LiC}_6\text{H}_4\text{N(CH}_3\text{)}_2 \rightarrow \text{B[C}_6\text{H}_4\text{N(CH}_3\text{)}_2]_3 + 3 \text{LiX} BX3​+3LiC6​H4​N(CH3​)2​→B[C6​H4​N(CH3​)2​]3​+3LiX

where (X) is a halogen (e.g., Cl, Br).

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to achieve high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of borate esters.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.

    Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an inert solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Borate esters

    Reduction: Borohydrides

    Substitution: Substituted borates

Scientific Research Applications

Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.

Mechanism of Action

The mechanism by which Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the dimethylamino groups provide steric and electronic stabilization. This dual functionality allows the compound to participate in a variety of catalytic cycles and reaction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Triisopropyl Borate (C₉H₂₁BO₃)
  • Structure : Boron esterified with three isopropyl groups [(CH₃)₂CHO]₃B .
  • Properties: Molecular weight: 188.07 g/mol . Boiling point: ~180°C; density: 0.81 g/cm³ . Reactivity: Hydrolyzes readily in water to boric acid and isopropanol.
  • Applications : Widely used as a solvent, flame retardant, and intermediate in organic synthesis .
  • Contrast: The absence of amino groups in triisopropyl borate limits its solubility in polar solvents and its ability to participate in acid-base interactions.
N-Isopropyl-N-propylphosphoramidocyanidate (C₁₂H₂₅N₂O₂P)
  • Structure : Phosphoramidocyanidate with neopentyl and isopropyl groups .
  • Properties :
    • Molecular weight: 248.3 g/mol.
    • Reactivity: Hydrolyzes under acidic or basic conditions to release toxic cyanide.
  • Applications : Used in chemical warfare agents and niche organic reactions .
  • Contrast: While both compounds feature bulky neopentyl groups, the boron center in Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate offers distinct Lewis acidity compared to phosphorus’s electrophilicity in phosphoramidocyanidates.
Dipeptide Boronates (e.g., Naphmethonium)
  • Structure : Boronates conjugated to peptides or aromatic systems .
  • Properties :
    • Molecular weight: Typically >500 g/mol.
    • Stability: Enhanced hydrolytic stability due to aromatic conjugation.
  • Applications : Explored as protease inhibitors and therapeutic agents .
  • Contrast: this compound lacks the peptide backbone but shares hydrolytic sensitivity. Its amino groups may enable pH-responsive behavior, unlike purely hydrophobic dipeptide boronates.

Comparative Data Table

Property This compound Triisopropyl Borate N-Isopropyl-N-propylphosphoramidocyanidate Dipeptide Boronates
Molecular Weight (g/mol) ~420 (estimated) 188.07 248.3 500–600
Key Functional Groups B–O, –N(CH₃)₂, neopentyl B–O, isopropyl P–N, neopentyl, cyanide B–O, peptide, aromatic
Solubility High in polar solvents (due to –N(CH₃)₂) Low in water Low in water Moderate in DMSO/ethanol
Hydrolytic Stability Moderate (steric hindrance slows hydrolysis) Low Low (pH-dependent) High (aromatic stabilization)
Applications Catalysis, drug delivery Organic synthesis, solvents Niche chemical synthesis Pharmaceuticals

Key Research Findings

Steric Effects: The neopentyl groups in this compound provide steric protection to the boron center, delaying hydrolysis compared to less hindered borates like triisopropyl borate .

Amino Group Reactivity: The dimethylamino moieties enable protonation under acidic conditions, facilitating solubility adjustments and ionic interactions—a feature absent in non-amino-substituted boronates .

Catalytic Potential: Analogous boronates with amino groups (e.g., peptide boronates) demonstrate efficacy as enzyme inhibitors, suggesting similar biomedical applications for this compound .

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